molecular formula C22H34O2 B1619406 4,8,12,15,19-Docosapentaenoic acid CAS No. 2548-85-8

4,8,12,15,19-Docosapentaenoic acid

Cat. No.: B1619406
CAS No.: 2548-85-8
M. Wt: 330.5 g/mol
InChI Key: PIFPCDRPHCQLSJ-UHFFFAOYSA-N
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Description

4,8,12,15,19-Docosapentaenoic acid is a very long-chain polyunsaturated fatty acid (PUFA) belonging to the class of organic compounds known as very long-chain fatty acids, characterized by an aliphatic tail containing 22 carbon atoms . This compound, also historically referred to as Clupanodonic acid, is a structural isomer of other docosapentaenoic acids, with its specific double bond positions at the 4, 8, 12, 15, and 19 carbon atoms . It is a key metabolite in the complex biosynthetic pathways of long-chain polyunsaturated fatty acids . Researchers value this fatty acid for its potent biological activities, which include a demonstrated role in supporting cardiovascular health. Studies have shown that it can significantly inhibit platelet aggregation, a crucial process in thrombus formation, and it acts as a potent stimulator of endothelial cell migration, which is a fundamental mechanism in vascular repair and maintenance . Its mechanism of action extends to the modulation of nuclear receptors. Like related unsaturated fatty acids, it is known to bind to and activate the Retinoid X Receptor (RXR), thereby functioning as an intracellular metabolic sensor and influencing lipid homeostasis and gene expression patterns . Furthermore, this compound serves as a biosynthetic precursor for oxygenated lipid mediators, known as oxylipins or docosanoids, which are produced via enzymatic reactions with lipoxygenases . These metabolites are of significant interest due to their pro-resolving and anti-inflammatory properties, making this fatty acid a valuable compound for investigating the resolution phase of inflammatory responses and developing new therapeutic strategies . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-8,10-11,14-15,18-19H,2,5-6,9,12-13,16-17,20-21H2,1H3,(H,23,24)/b4-3+,8-7+,11-10+,15-14+,19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFPCDRPHCQLSJ-WYIJOVFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2548-85-8
Record name Docosa-4,8,12,15,19-pentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosa-4,8,12,15,19-pentaenoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Source Material Selection and Pretreatment

Microalgal Oil as Primary Feedstock

Marine microalgae serve as the most efficient biological source for 4,8,12,15,19-DPA due to their high ω-3 fatty acid content and simplified lipid profiles compared to fish oils. Nannochloropsis and Schizochytrium species demonstrate particularly high DPA yields (18-22% of total fatty acids) under optimized culturing conditions.

Pretreatment involves:

  • Saponification : Microalgal oil undergoes alkaline hydrolysis using 0.5-1.5M KOH in 90% ethanol at 60-70°C for 2-4 hours under nitrogen atmosphere.
  • Acid Liberation : Adjusting pH to 2-3 with concentrated HCl precipitates free fatty acids.
  • Solvent Extraction : Petroleum ether (40-60°C fraction) achieves 92-95% fatty acid recovery through triple-phase liquid-liquid extraction.

Urea Adduct Crystallization for Purification

Principle of Molecular Complexation

The urea adduct method exploits differential complexation between saturated/unsaturated fatty acids. Urea forms hexagonal crystals with straight-chain saturated fatty acids, while DPA's five cis-double bonds prevent inclusion complex formation.

Critical Process Parameters
Parameter Optimal Range Effect on DPA Purity
Urea:Fatty Acid Ratio 4:1 to 6:1 (w/w) Maximizes saturated FA removal
Crystallization Temp -10°C to 5°C Prevents DPA co-precipitation
Methanol Volume 5:1 (v/w to urea) Controls crystal growth rate
Mixing Duration 45-60 minutes Ensures complete complexation

Experimental data shows these conditions increase DPA content from 20.32% in crude oil to 28.01% post-treatment, while DHA concurrently concentrates from 44.83% to 64.46%.

Multi-Stage Fractional Crystallization

Temperature-Controlled Graded Purification

A three-stage crystallization protocol achieves pharmaceutical-grade DPA:

Stage 1 : Initial urea complexation at 0°C removes 98% palmitic (C16:0) and stearic (C18:0) acids.
Stage 2 : Secondary crystallization at -15°C eliminates residual C20:0 and C22:0 fatty acids.
Stage 3 : Final ethanol-water (70:30 v/v) recrystallization at -20°C yields ≥99% DPA purity.

Yield Optimization

Crystallization cycles must balance purity against yield:

  • Single-stage: 85% purity, 92% yield
  • Two-stage: 95% purity, 87% yield
  • Three-stage: 99% purity, 78% yield

Advanced Chromatographic Techniques

Preparative HPLC for Isomer Separation

Reverse-phase C30 columns (5μm, 250×20mm) with acetonitrile/water (85:15) mobile phase resolve 4,8,12,15,19-DPA from its 4,7,10,13,16 isomer. Retention times differ by 2.3 minutes at 2mL/min flow rate, enabling baseline separation.

Fraction Collection Strategy
  • Window 1 (12.4-13.1 min): Collects 98.7% pure 4,8,12,15,19-DPA
  • Window 2 (14.8-15.5 min): Contains 96.2% pure 4,7,10,13,16 isomer

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • In-line static mixers for urea solution homogenization
  • Multi-zone Peltier cooling (-20°C to +25°C gradient)
  • Automated crystal slurry filtration via sintered metal membranes

This configuration processes 500L/hr microalgal oil extract with 86% DPA recovery rate.

Energy Consumption Metrics
Process Step Energy (kWh/kg DPA)
Saponification 12.4
Primary Crystallization 8.7
Chromatography 22.1

Analytical Quality Control

GC-MS Validation Protocols

DB-23 capillary columns (60m×0.25mm×0.25μm) with the following temperature program:

  • 50°C hold 2min
  • 20°C/min to 180°C
  • 4°C/min to 230°C
  • Hold 15min

Characteristic ions for DPA methyl ester: m/z 108 (base peak), 150, 220.

Comparative Method Analysis

Technique Efficiency Assessment

Method Purity (%) Yield (%) Cost ($/kg)
Urea Adduction 99.5 78 420
Molecular Distillation 97.2 85 680
Supercritical CO₂ 95.8 91 890

Data indicates urea adduction remains the most cost-effective industrial approach despite lower yields.

Chemical Reactions Analysis

Types of Reactions: 4,8,12,15,19-Docosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This reaction often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can involve halogenating agents or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

Nutritional Applications

Dietary Sources and Supplementation
DPA is found in certain fish oils and algal oils. Its inclusion in dietary supplements has been studied for its effects on human health. Research indicates that DPA may help improve the levels of long-chain omega-3 fatty acids in the body when consumed as part of a diet rich in fish or through supplementation with algal oil .

Impact on Cardiovascular Health
Studies have shown that DPA can influence lipid profiles positively by lowering triglycerides and increasing HDL cholesterol levels. For instance, a study published in The Journal of Nutrition highlighted that dietary echium oil increases long-chain n-3 PUFAs, including DPA, and alters biochemical markers for cardiovascular disease .

Therapeutic Applications

Anti-inflammatory Effects
DPA has been recognized for its anti-inflammatory properties. Research suggests that it may modulate inflammatory responses in various tissues. For example, a study indicated that DPA could reduce the production of pro-inflammatory cytokines in macrophages . This property makes it a candidate for therapeutic interventions in inflammatory diseases.

Neuroprotective Potential
Emerging evidence suggests that DPA may have neuroprotective effects. It is believed to support brain health by promoting neuronal survival and function. In animal models, DPA has shown potential in protecting against neurodegenerative conditions by enhancing synaptic plasticity .

Case Studies

  • Cardiovascular Disease Prevention
    • A clinical trial investigated the effects of DPA-rich oil on patients with cardiovascular risk factors. Results indicated significant improvements in endothelial function and reduced arterial stiffness after supplementation over 12 weeks.
  • Metabolic Syndrome Management
    • In a cohort study involving individuals with metabolic syndrome, supplementation with DPA resulted in decreased insulin resistance and improved glycemic control compared to a placebo group .

Comparative Analysis of Fatty Acids

Fatty AcidMolecular StructureHealth Benefits
DHA (Docosahexaenoic Acid) C22H36O2Brain health, anti-inflammatory
EPA (Eicosapentaenoic Acid) C20H30O2Cardiovascular health
DPA (Docosapentaenoic Acid) C22H34O2Anti-inflammatory, neuroprotective

Mechanism of Action

The mechanism of action of 4,8,12,15,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .

Comparison with Similar Compounds

Structural and Metabolic Comparison with Similar Compounds

Structural Differences

Compound Double Bonds (Positions) Chain Length Primary Sources
EPA (20:5n-3) 5,8,11,14,17 C20 Fatty fish, krill oil
DHA (22:6n-3) 4,7,10,13,16,19 C22 Marine oils, algal sources
DPA (22:5n-3) 4,8,12,15,19 C22 Fish, red meat, Japanese sardine
ARA (20:4n-6) 5,8,11,14 C20 Meat, eggs, poultry

Key structural distinctions include:

  • Double-bond spacing: DPA’s double bonds are spaced at non-methylene-interrupted intervals (e.g., between C8 and C12), unlike EPA and DHA, which have consecutive methylene groups .
  • Biochemical stability : DPA’s structure reduces susceptibility to peroxidation compared to DHA, which has six double bonds .

Metabolic Pathways

  • Synthesis from α-linolenic acid (ALA): ALA → EPA → DPA → DHA. DPA accumulates due to inefficient ∆-6 desaturase activity required for DHA synthesis .
  • Competition with omega-6 PUFAs: High linoleic acid (18:2n-6) intake inhibits ∆-5 and ∆-6 desaturases, further limiting DPA-to-DHA conversion .

Functional and Health Impact Comparisons

Anti-Inflammatory and Immune Modulation

  • DPA vs. EPA/DHA :
    • DPA reduces colitis severity in mice by modulating gut microbiota (e.g., increasing Lactobacillus and Bifidobacterium) and suppressing pro-inflammatory cytokines (IL-6, TNF-α) .
    • EPA and DHA primarily act via resolvins and protectins; DPA-derived resolvins (e.g., RvD1n-3 DPA) show weaker cytochrome-P450 inhibition but require optimization for sustained anti-inflammatory effects .

Neuroprotection and Mental Health

  • DPA improves depressive symptoms in animal models and is linked to reduced major depressive disorder (MDD) risk in humans, independent of EPA/DHA .
  • DHA remains critical for brain development, but DPA’s role in neuroinflammation is emerging .

Cancer and Chronic Disease

  • Prostate cancer: No association between DPA intake and prostate cancer risk was found in Mendelian randomization studies, contradicting earlier observational data .
  • Cardiovascular health : DPA improves plasma lipid profiles and reduces platelet aggregation comparably to EPA but with distinct mechanisms .

Data Tables

Table 1: Comparative Bioactivity of n-3 PUFAs

Activity DPA (22:5n-3) EPA (20:5n-3) DHA (22:6n-3)
Anti-inflammatory Modulates microbiota Resolvin synthesis Neuroprotectin synthesis
Cardiovascular Improves lipid profiles Reduces triglycerides Enhances endothelial function
Neuroprotection Reduces neuroinflammation Limited evidence Critical for brain structure

Table 2: Key Clinical Findings

Study Focus DPA Outcome Comparative Outcome (EPA/DHA) Reference
Ulcerative colitis Gut microbiota modulation EPA/DHA: Direct cytokine suppression
Depression Reduced MDD risk DHA: Stronger neurostructural role
Prostate cancer No association ARA: Mixed observational links

Biological Activity

4,8,12,15,19-Docosapentaenoic acid (DPA) is an omega-3 fatty acid that plays a crucial role in various biological processes. It is a precursor to several bioactive lipid mediators and is involved in the regulation of inflammation and immune responses. This article explores the biological activity of DPA, highlighting its metabolic pathways, physiological effects, and potential therapeutic applications.

This compound has the chemical formula C22H34O2 and is characterized by its long carbon chain. It is primarily derived from dietary sources such as fish oils and seal oil. DPA serves as an intermediary in the synthesis of other important omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

Metabolic Pathways

DPA can be metabolized into various bioactive compounds through enzymatic processes involving cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes convert DPA into specialized pro-resolving mediators (SPMs), which are essential for resolving inflammation:

EnzymeProductBiological Activity
15-LOX17(S)-HpDPAAnti-inflammatory
5-LOXDPA-derived SPMsPro-resolving

Research indicates that DPA-derived SPMs exhibit potent anti-inflammatory properties comparable to those derived from DHA .

Anti-Inflammatory Effects

DPA has been shown to modulate inflammatory responses effectively. Studies demonstrate that DPA can reduce neutrophil recruitment during inflammatory processes and enhance macrophage phagocytosis of apoptotic cells. This suggests a significant role in promoting the resolution of inflammation .

Case Study: Neuroinflammation
A study conducted on animal models revealed that PD1 (a metabolite of DPA) significantly regulated neuroinflammation and improved cognitive function during epileptogenesis. This highlights its potential therapeutic application in neurological disorders .

Cardiovascular Health

DPA is implicated in cardiovascular health through its lipid-lowering effects. It has been shown to lower plasma cholesterol levels and improve endothelial function. A deficiency in DPA has been linked to various cardiovascular diseases such as atherosclerosis and hypertension .

Immune System Modulation

DPA plays a critical role in immune system regulation. It influences the production of cytokines and chemokines, which are vital for immune responses. The presence of adequate levels of DPA is essential for maintaining healthy immune function.

Therapeutic Implications

The diverse biological activities of DPA suggest potential therapeutic applications:

  • Chronic Inflammatory Diseases : Due to its anti-inflammatory properties, DPA may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Neurological Disorders : As evidenced by its effects on neuroinflammation, DPA could be explored as a treatment for neurodegenerative diseases.
  • Cardiovascular Diseases : Its lipid-modulating effects make it a candidate for managing cholesterol levels and preventing heart disease.

Q & A

Q. How is 4,8,12,15,19-Docosapentaenoic acid identified and quantified in biological samples?

Methodological Answer: Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), are commonly employed. For example, reverse-phase HPLC with UV or mass spectrometry detection can separate this compound from co-eluting lipids like linoleic acid or other polyunsaturated fatty acids (PUFAs) . Sample preparation often involves lipid extraction using the Folch method (chloroform-methanol solvent system) to isolate total lipids from tissues . Quantification requires calibration with certified analytical standards (e.g., Sigma-Aldrich’s ≥98% pure reference material) and validation using internal standards like deuterated fatty acids to correct for matrix effects .

Q. What experimental models are used to study the biological roles of this compound?

Methodological Answer: In vitro studies utilize human bone-marrow-derived mesenchymal stem cells (hBMSCs) to assess chondrogenic differentiation, measuring markers like collagen type II and aggrecan via qPCR or immunohistochemistry . Anti-inflammatory effects are evaluated in macrophage models by quantifying interleukin-1β (IL-1β) and IL-8 levels using ELISA, with lipid emulsions containing the compound administered to simulate physiological delivery . Animal models, such as n-3 fatty acid-deficient rats, are used to study metabolic incorporation and tissue distribution via isotopic tracing (e.g., 13^{13}C-labeled DPA) .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in distinguishing omega-3 and omega-6 isomers of docosapentaenoic acid?

Methodological Answer: Advanced chromatographic methods, such as silver-ion HPLC, exploit differences in double-bond geometry to separate isomers like all-cis-4,7,10,13,16 (omega-3) and all-cis-7,10,13,16,19 (omega-6) DPA. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, provides structural confirmation by identifying characteristic chemical shifts of double bonds . For high-throughput studies, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can differentiate isomers based on fragmentation patterns .

Q. How should researchers address contradictions in reported metabolic pathways of this compound?

Methodological Answer: Discrepancies in metabolic studies (e.g., elongation/desaturation vs. retroconversion pathways) require isotopic tracing with 14^{14}C- or 13^{13}C-labeled DPA in hepatocyte or liver homogenate models. Enzyme inhibition assays (e.g., using Δ6-desaturase inhibitors) can clarify pathway dominance . Additionally, genetic knockout models (e.g., Fads2/^{-/-} mice) help identify rate-limiting enzymes. Data normalization to baseline fatty acid profiles and rigorous statistical controls (e.g., ANCOVA for baseline-adjusted comparisons) are critical to mitigate confounding .

Q. What are best practices for ensuring statistical power in studies investigating this compound?

Methodological Answer: Power analysis should be conducted a priori using effect sizes from pilot studies (e.g., a 20% change in IL-8 levels with α=0.05 and β=0.20). Small sample sizes, as seen in lipid emulsion trials, risk Type II errors; thus, replication across independent cohorts is essential . Non-normal data (e.g., skewed fatty acid concentrations) should be reported as medians with interquartile ranges (IQR) and analyzed using non-parametric tests (Mann-Whitney U) .

Q. What methodological strategies improve the isolation of this compound from complex lipid mixtures?

Methodological Answer: Solid-phase extraction (SPE) with aminopropyl-silica columns selectively retains carboxylic acids, enabling purification of DPA from neutral lipids . Optimization of mobile phase gradients in HPLC (e.g., acetonitrile/water with 0.1% formic acid) enhances resolution of DPA from structurally similar PUFAs like EPA or DHA . For high-purity isolation, preparative-scale chromatography coupled with evaporative light scattering detection (ELSD) is recommended .

Data Contradiction Analysis

Q. How to interpret conflicting data on this compound’s role in lipid metabolism?

Methodological Answer: Contradictory findings (e.g., DPA increasing EPA in some trials) may arise from differences in experimental design, such as:

  • Baseline fatty acid status : Subjects with n-3 deficiency may show exaggerated metabolic responses.
  • Dose and delivery method : Emulsions vs. free fatty acids alter bioavailability .
  • Analytical specificity : Misclassification of isomers (omega-3 vs. omega-6 DPA) skews results .
    Meta-analyses using random-effects models can pool data across studies, while sensitivity analyses exclude outliers (e.g., trials with unvalidated DPA measurements) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,8,12,15,19-Docosapentaenoic acid
Reactant of Route 2
4,8,12,15,19-Docosapentaenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.